molecular formula C10H14N2S B7725131 N-phenyl-N'-propylcarbamimidothioic acid

N-phenyl-N'-propylcarbamimidothioic acid

Cat. No.: B7725131
M. Wt: 194.30 g/mol
InChI Key: HZPCVTKJHKWEDX-UHFFFAOYSA-N
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Description

N-phenyl-N'-propylcarbamimidothioic acid is a thiourea derivative with the molecular formula C₁₀H₁₄N₂S and a molecular weight of 194.3 g/mol. Its structure comprises a carbamimidothioic acid core (HN–C(=S)–NH) substituted with a phenyl group on one nitrogen and a propyl group on the adjacent nitrogen (Fig. 1). Thiourea derivatives are known for their diverse applications, including agrochemical and pharmaceutical uses, due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

N-phenyl-N'-propylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPCVTKJHKWEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(NC1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN=C(NC1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N’-propylcarbamimidothioic acid typically involves the reaction of phenyl isothiocyanate with propylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction proceeds via the formation of an intermediate thiourea, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of N-phenyl-N’-propylcarbamimidothioic acid can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-N’-propylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the compound can lead to the formation of amines or thiols.

    Substitution: The phenyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides, amines, or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-phenyl-N’-propylcarbamimidothioic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiocarbamate derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

    Industry: It is used in the production of pesticides, herbicides, and fungicides due to its ability to inhibit the growth of unwanted organisms.

Mechanism of Action

The mechanism of action of N-phenyl-N’-propylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in target organisms, making the compound effective as a pesticide or antimicrobial agent.

Comparison with Similar Compounds

Research Findings and Limitations

  • Data Gaps : Experimental data on solubility, melting point, and bioactivity are absent in the provided evidence, necessitating further characterization.

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